
3-Bromo-5-cyclobutoxy-2-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-cyclobutoxy-2-fluorophenol is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenol, containing bromine, fluorine, and cyclobutoxy functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclobutoxy-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclobutoxy-2-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-Bromo-5-cyclobutoxy-2-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenolic compounds.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce complex aromatic compounds with extended conjugation.
科学研究应用
3-Bromo-5-cyclobutoxy-2-fluorophenol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: It is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with anticancer, antiviral, or antibacterial properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 3-Bromo-5-cyclobutoxy-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the binding affinity of the compound to its target, while the cyclobutoxy group can modulate its overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Bromo-5-fluorophenol: Similar in structure but lacks the cyclobutoxy group, making it less bulky and potentially less selective in its interactions.
2-Bromo-5-fluorophenol: The position of the bromine atom is different, which can affect the compound’s reactivity and binding properties.
4-Bromo-2-fluorophenol: Another isomer with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
3-Bromo-5-cyclobutoxy-2-fluorophenol is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with tailored properties.
属性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
3-bromo-5-cyclobutyloxy-2-fluorophenol |
InChI |
InChI=1S/C10H10BrFO2/c11-8-4-7(5-9(13)10(8)12)14-6-2-1-3-6/h4-6,13H,1-3H2 |
InChI 键 |
GYBSUNZDWXLOLF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
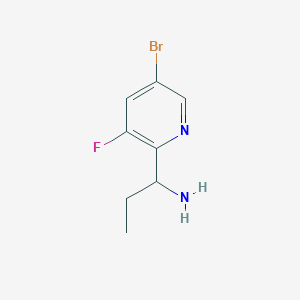
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
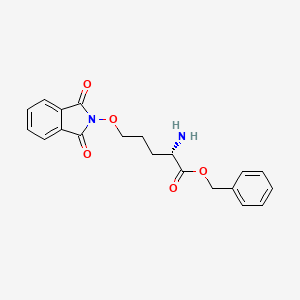
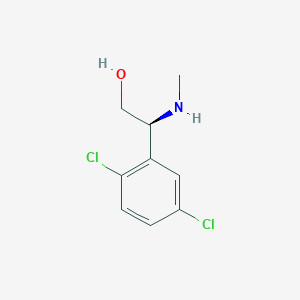
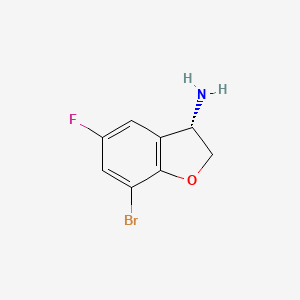



![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
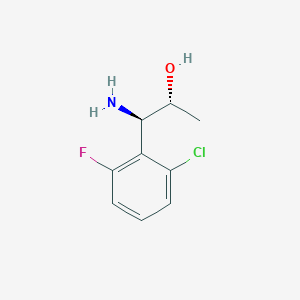
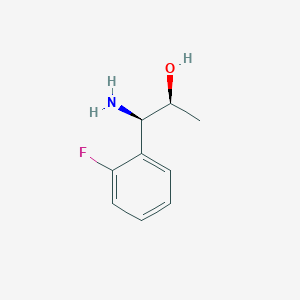

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
